![molecular formula C18H21F3N2O B5906590 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol](/img/structure/B5906590.png)
3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization to attach the benzyl and amino groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Functionalization: The benzyl and amino groups are introduced through nucleophilic substitution reactions, often using benzyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridine ring may facilitate interactions with specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
Trifluoromethylpyridine derivatives: Similar in having the trifluoromethyl group attached to a pyridine ring but vary in other substituents.
Uniqueness
3-[Benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[benzyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O/c1-14(13-24)10-23(11-15-5-3-2-4-6-15)12-16-7-8-17(22-9-16)18(19,20)21/h2-9,14,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORHCONOETYOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC2=CN=C(C=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[(1-butylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5906510.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B5906511.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-methylbenzyl)cyclopropyl]acetamide](/img/structure/B5906512.png)
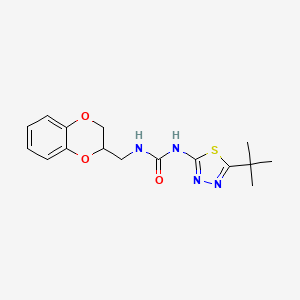

![N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide](/img/structure/B5906562.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine](/img/structure/B5906564.png)
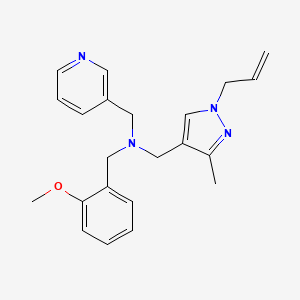
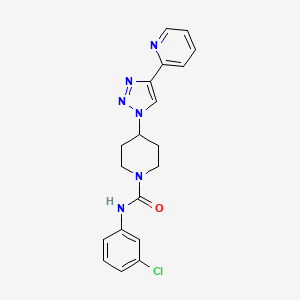
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906580.png)
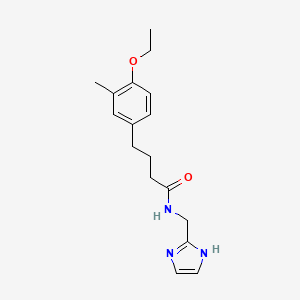
![2-[4-[(3,5-dichloropyridin-4-yl)methyl]-1-(2-furylmethyl)piperazin-2-yl]ethanol](/img/structure/B5906591.png)
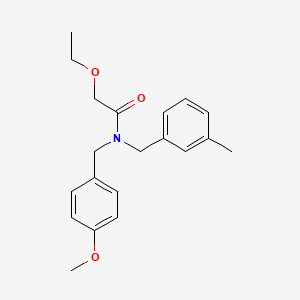
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine](/img/structure/B5906603.png)
